molecular formula C16H13ClN4O4 B1168445 Fmoc-Ala-ODhbt CAS No. 109636-25-1

Fmoc-Ala-ODhbt

Cat. No.: B1168445
CAS No.: 109636-25-1
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Ala-ODhbt, also known as 9-fluorenylmethyloxycarbonyl-L-alanine-3,4-dihydro-4-oxo-1,2,3-benzotriazine, is a compound commonly used in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group used to protect the amino group of amino acids during peptide synthesis. The compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ala-ODhbt typically involves the following steps:

    Protection of the Amino Group: The amino group of L-alanine is protected using the Fmoc group.

    Formation of the Benzotriazine Ring: The protected alanine is then reacted with 3,4-dihydro-4-oxo-1,2,3-benzotriazine (ODhbt) to form the final compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of Fmoc-Ala-ODhbt involves the temporary protection of the amino group of alanine during peptide synthesis. The Fmoc group prevents unwanted side reactions by masking the amino group, allowing for the stepwise elongation of the peptide chain. The Fmoc group is then removed under mild basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of alanine, which imparts specific properties to the resulting peptides. Alanine is a small, non-polar amino acid that can influence the folding and stability of peptides. The use of this compound allows for the incorporation of alanine into peptides with high precision and efficiency .

Properties

CAS No.

109636-25-1

Molecular Formula

C16H13ClN4O4

Molecular Weight

0

Synonyms

Fmoc-Ala-ODhbt

Origin of Product

United States

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